3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone
Overview
Description
3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone is a complex organic compound with a unique structure that includes a pyridinone core substituted with various functional groups
Preparation Methods
The synthesis of 3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyridinone core, followed by the introduction of the benzyloxy, carboxy, methyl, and tert-butyloxycarbonylmethyl groups. The reaction conditions often involve the use of catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, such as enzyme inhibition or receptor binding. In medicine, it may be investigated for its therapeutic potential in treating various diseases. In industry, it can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved in its action depend on the specific application and the biological system being studied. Detailed studies are required to elucidate the exact mechanism by which this compound exerts its effects.
Comparison with Similar Compounds
When compared to similar compounds, 3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone stands out due to its unique combination of functional groups and its potential applications. Similar compounds may include other substituted pyridinones or compounds with similar functional groups. The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various applications.
Properties
IUPAC Name |
6-methyl-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-3-phenylmethoxypyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-13-10-15(19(24)25)17(26-12-14-8-6-5-7-9-14)18(23)21(13)11-16(22)27-20(2,3)4/h5-10H,11-12H2,1-4H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCCZNDZLGOIBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)OC(C)(C)C)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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